molecular formula C23H22BrN3O4 B14945222 1-(2-bromoethyl)-5'-(2-methoxyphenyl)-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

1-(2-bromoethyl)-5'-(2-methoxyphenyl)-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B14945222
M. Wt: 484.3 g/mol
InChI Key: BAJDQFMCYKCPHL-UHFFFAOYSA-N
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Description

1-(2-bromoethyl)-5’-(2-methoxyphenyl)-3’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromoethyl)-5’-(2-methoxyphenyl)-3’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione typically involves multiple steps. One common route starts with the preparation of the indole core, followed by the introduction of the spiro linkage and subsequent functionalization with the bromoethyl and methoxyphenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromoethyl)-5’-(2-methoxyphenyl)-3’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromoethyl group can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could produce a wide range of functionalized derivatives.

Scientific Research Applications

1-(2-bromoethyl)-5’-(2-methoxyphenyl)-3’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-5’-(2-methoxyphenyl)-3’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(2-bromoethyl)-5’-(2-methoxyphenyl)-3’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione: can be compared with other spiro compounds, such as spirooxindoles and spiroindolines.

Uniqueness

The uniqueness of this compound lies in its specific spiro structure and the presence of both bromoethyl and methoxyphenyl groups. These features confer unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H22BrN3O4

Molecular Weight

484.3 g/mol

IUPAC Name

1'-(2-bromoethyl)-5-(2-methoxyphenyl)-1-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

InChI

InChI=1S/C23H22BrN3O4/c1-13-18-19(21(29)27(20(18)28)16-9-5-6-10-17(16)31-2)23(25-13)14-7-3-4-8-15(14)26(12-11-24)22(23)30/h3-10,13,18-19,25H,11-12H2,1-2H3

InChI Key

BAJDQFMCYKCPHL-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(C(=O)N(C2=O)C3=CC=CC=C3OC)C4(N1)C5=CC=CC=C5N(C4=O)CCBr

Origin of Product

United States

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